[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate
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Overview
Description
[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate is a synthetic organic compound with the molecular formula C8H7Cl2F3N2O2 It is characterized by the presence of a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chlorine, methyl, and trifluoromethyl groups. This can be done using reagents such as chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide) under controlled conditions.
Esterification: The final step involves the esterification of the substituted pyrazole with 2-chloroacetic acid or its derivatives. This reaction is typically carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of carboxylic acids.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or alkylamines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
The major products formed from these reactions include substituted pyrazoles, carboxylic acids, alcohols, and various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and methyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid]
- [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-yl]methyl acetate
- [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-yl]methyl chloride
Uniqueness
Compared to similar compounds, [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and ester groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2-chloroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F3N2O2/c1-15-7(10)4(3-17-5(16)2-9)6(14-15)8(11,12)13/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHSJVVKVFFSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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